N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide
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Overview
Description
“N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide” is a compound that contains a thiazole ring and a thiophene ring. Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring, while thiophenes contain a sulfur atom in the ring . The tert-butyl group is a common alkyl substituent in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring and a thiophene ring, both of which are five-membered aromatic heterocycles. The tert-butyl group would be attached to the 4-position of the thiazole ring .Chemical Reactions Analysis
Thiazoles and thiophenes, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . The presence of the amide group could also allow for reactions such as hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazole and thiophene rings, as well as the tert-butyl and amide groups. For example, the compound is likely to be relatively stable due to the aromaticity of the rings .Mechanism of Action
Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-12(2,3)9-7-17-11(13-9)14-10(15)8-5-4-6-16-8/h4-7H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEFWNYEMRLDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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